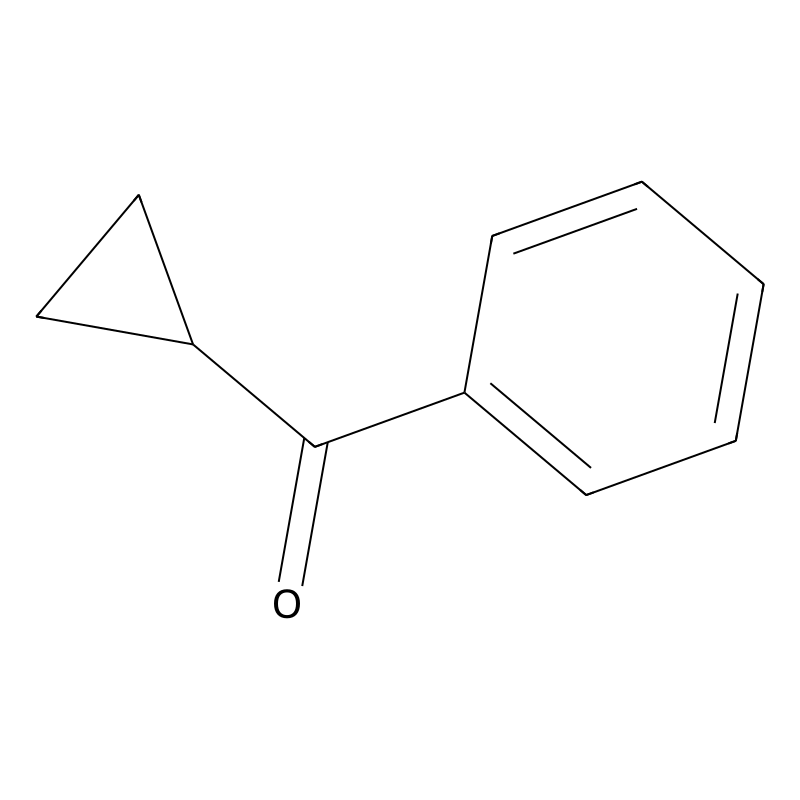Cyclopropyl phenyl ketone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Cyclopropyl phenyl ketone is an organic compound with the molecular formula CHO and a molecular weight of 146.1858 g/mol. It is classified as a ketone, characterized by the presence of a cyclopropyl group attached to a phenyl ring through a carbonyl functional group. This compound is also known by various names, including methanone, cyclopropylphenyl-; benzoylcyclopropane; and phenyl cyclopropyl ketone . The structure of cyclopropyl phenyl ketone features a three-membered cyclopropane ring, which contributes to its unique chemical properties and reactivity.
Cyclopropyl phenyl ketone itself does not possess a known biological mechanism of action.
- Flammability: Flammable liquid [].
- Toxicity: Data on specific toxicity is limited. However, as a general precaution, organic compounds should be handled with appropriate gloves and ventilation due to potential irritation or unknown health effects [].
- Storage and Handling: Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents and heat sources. Wear appropriate personal protective equipment (PPE) while handling [].
- Synthesis of α-cyclopropylstyrene: This compound is obtained through the Wittig reaction, a widely used method for forming alkenes. CPK reacts with a Wittig reagent in the presence of a suitable base to yield α-cyclopropylstyrene []. This specific alkene finds applications in polymer chemistry and the development of new pharmaceuticals [].
- (Z)-Titanium enolate formation: CPK serves as a starting material for the generation of (Z)-titanium enolates, which are reactive intermediates utilized in various organic synthesis reactions. This process involves the treatment of CPK with a combination of titanium tetrachloride and tetrabutylammonium iodide, leading to the formation of the desired enolate []. These enolates are valuable building blocks for the construction of complex organic molecules.
The compound's reactivity is influenced by the strain in the cyclopropane ring, which makes it susceptible to ring-opening reactions under certain conditions. For instance, photoredox catalysis has been employed to facilitate cyanation reactions involving cyclopropyl ketones .
Research on the biological activity of cyclopropyl phenyl ketone is limited but suggests potential pharmacological applications. Compounds containing cyclopropane rings are often explored for their biological properties due to their ability to interact with biological targets. While specific studies on cyclopropyl phenyl ketone's biological effects are sparse, related compounds have shown promise in medicinal chemistry, indicating that cyclopropyl phenyl ketone may also possess bioactive properties worth investigating further.
Several synthesis methods exist for producing cyclopropyl phenyl ketone:
- Direct Synthesis: One method involves the reaction of cyclopropanecarboxylic acid derivatives with phenols or aryl halides under appropriate conditions.
- Wittig Reaction: Cyclopropyl phenyl ketone can be synthesized via the Wittig reaction using phosphonium ylides derived from cyclopropanecarboxaldehyde .
- Lithiation Techniques: Lithiated derivatives of related compounds can be utilized to generate cyclopropyl phenyl ketone through nucleophilic substitution reactions .
These methods highlight the versatility of cyclopropyl phenyl ketone as a synthetic intermediate in organic chemistry.
Cyclopropyl phenyl ketone serves multiple applications in various fields:
- Organic Synthesis: It acts as an important building block for synthesizing more complex organic molecules.
- Pharmaceuticals: Its potential biological activity makes it a candidate for further research in drug development.
- Material Science: The unique properties of cyclopropane derivatives are explored for use in polymers and other advanced materials.
Interaction studies involving cyclopropyl phenyl ketone focus primarily on its reactivity with other chemical species. Investigations into its interactions with alkyl halides have revealed insights into its mechanism of action during alkylation processes. Additionally, studies utilizing photoredox catalysis demonstrate its ability to engage in diverse chemical transformations under light activation . These findings contribute to understanding how cyclopropyl phenyl ketone can be effectively utilized in synthetic methodologies.
Cyclopropyl phenyl ketone shares structural characteristics with several other compounds, allowing for interesting comparisons:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Cyclobutyl phenyl ketone | CHO | Four-membered ring; increased strain |
| Cyclohexyl phenyl ketone | CHO | Six-membered ring; more stable than cyclopropane |
| Benzoylcyclobutane | CHO | Four-membered ring; similar reactivity |
| 1-Phenylethylene | CH | No cyclic structure; different reactivity |
Uniqueness: Cyclopropyl phenyl ketone is unique due to its three-membered ring structure that imparts significant angle strain, leading to distinctive reactivity patterns compared to its analogs. This strain allows for various synthetic transformations that are not as readily available with larger cyclic structures.







